3-Propoxypropylamine

Description

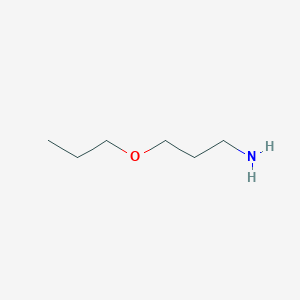

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-5-8-6-3-4-7/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOXFQVLOTVLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168265 | |

| Record name | 3-Propoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-59-9 | |

| Record name | 3-Propoxy-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propoxypropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propoxypropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propoxypropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Propoxypropylamine chemical structure and properties

An In-Depth Technical Guide to 3-Propoxypropylamine

Introduction

This compound is an organic compound classified as an aliphatic amine that also features an ether functional group. Its structure consists of a propylamine group linked by an ether bond to a propyl group. This bifunctional nature, possessing both a nucleophilic primary amine and a hydrophobic ether moiety, makes it a versatile molecule in chemical synthesis and industrial applications. The primary amine group (-NH2) provides basicity and a site for reactions with electrophiles, while the ether linkage influences its polarity, solubility, and steric properties.

Historically, compounds like this compound gained prominence with the advancement of epoxy resin chemistry in the mid-20th century. Ether-containing amines were developed as curing agents to enhance the flexibility, adhesion, and chemical resistance of polymer networks. Today, its applications extend beyond polymers, serving as a key intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in chemistry and drug development.

Chemical Identification and Structure

The fundamental identity of this compound is established by its chemical formula, structure, and various registry numbers.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 3-Propoxypropan-1-amine | |

| CAS Number | 928-55-0 | |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | |

| Synonyms | 3-(Propoxy)propylamine, 1-Amino-3-propoxypropane, 3-Aminopropyl propyl ether |

| Chemical Structure | CH₃–CH₂–CH₂–O–CH₂–CH₂–CH₂–NH₂ | |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical environments and are crucial for its handling, storage, and application.

Table 2: Physicochemical Properties of this compound and its Isomer

| Property | Value | Notes | Reference |

|---|---|---|---|

| Appearance | Clear colorless to light yellow liquid | Data for isomer 3-Isopropoxypropylamine | [2] |

| Boiling Point | 78-79 °C @ 85 mmHg | Data for isomer 3-Isopropoxypropylamine | [2] |

| Density | 0.845 g/mL @ 25 °C | Data for isomer 3-Isopropoxypropylamine | [2] |

| Refractive Index | n20/D 1.4195 | Data for isomer 3-Isopropoxypropylamine | [2] |

| pKa | ~9.6 | The primary amine group makes it a moderately strong base. | |

| Solubility | Water Soluble | The product is noted to be water soluble. | [3] |

| Stability | Stable under normal conditions. | Sensitive to strong acids, which can cleave the ether bond, and strong oxidizers. | |

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity analysis of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Peaks | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretching), ~2800–3000 cm⁻¹ (C-H alkyl stretching), ~1100 cm⁻¹ (C-O-C ether stretching), ~1600 cm⁻¹ (N-H bending) | |

| ¹H NMR Spectroscopy | Triplets and multiplets at 0.9–1.5 ppm (propyl chain protons), signals at 2.5–3.3 ppm (CH₂ adjacent to N and O), broad singlet at 1.5–2.0 ppm (exchangeable NH₂ protons) | |

| ¹³C NMR Spectroscopy | Signals at 10–40 ppm (alkyl carbons), signal around 60 ppm (carbons adjacent to the ether oxygen) |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 117, with fragmentation patterns showing loss of alkyl and amine-related fragments. | |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by its primary amine group, which acts as a potent nucleophile. The ether linkage is comparatively stable but can be cleaved under harsh acidic conditions.

Key reactions include:

-

Nucleophilic Substitution: Reacts with alkyl halides to form secondary and tertiary amines.

-

Condensation Reactions: Reacts with aldehydes and ketones to form imines (Schiff bases).

-

Epoxide Addition: The amine can open epoxide rings to yield β-hydroxyamines, a crucial reaction in polymer chemistry.

-

Acylation and Sulfonylation: Reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a foundational reaction for creating derivatives in drug discovery.

-

Reaction with Isocyanates: Forms urea linkages, which are fundamental to polyurethane chemistry.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and industrially scalable method involves the cyanoethylation of propanol followed by catalytic hydrogenation of the resulting nitrile.

Experimental Protocol: Two-Step Synthesis from n-Propanol and Acrylonitrile

This protocol is based on a well-established method for synthesizing alkoxypropylamines.[4]

Step 1: Synthesis of 3-Propoxypropionitrile

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Reaction Mixture: Charge the flask with n-propanol and a catalytic amount of a strong base (e.g., sodium methoxide or potassium hydroxide).

-

Addition of Acrylonitrile: Cool the flask in an ice bath to maintain a temperature of 10-20°C. Add acrylonitrile dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 25°C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Neutralization and Workup: Neutralize the catalyst with a weak acid (e.g., acetic acid). Remove the excess n-propanol under reduced pressure. The remaining crude 3-propoxypropionitrile can be purified by vacuum distillation or used directly in the next step.

Step 2: Catalytic Hydrogenation to this compound

-

Apparatus Setup: The hydrogenation is performed in a high-pressure autoclave (e.g., a Parr hydrogenator) equipped with a gas inlet, pressure gauge, and mechanical stirrer.

-

Reaction Mixture: Charge the autoclave with the crude 3-propoxypropionitrile, a solvent such as ethanol or methanol, and a hydrogenation catalyst (e.g., Raney Nickel or a supported cobalt catalyst). An inhibitor like ammonia is often added to suppress the formation of secondary amines.[4]

-

Hydrogenation: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen to 3.0-6.0 MPa.[4] Heat the reactor to 70-150°C while stirring vigorously.[4]

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.

-

Catalyst Removal and Purification: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution is then purified by fractional vacuum distillation to yield pure this compound.[4]

Applications in Research and Drug Development

While this compound is widely used as an epoxy curing agent in coatings and adhesives, its primary value for researchers and drug development professionals lies in its role as a versatile chemical building block. The primary amine serves as a reactive handle to introduce the propoxypropyl tail into larger molecules, which can modulate properties like solubility, lipophilicity, and metabolic stability.

In drug discovery, primary amines are crucial for creating libraries of compounds for biological screening. This compound can be used to generate diverse sets of amides, sulfonamides, ureas, and other derivatives, allowing for systematic exploration of a molecule's structure-activity relationship (SAR).

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic.

Table 4: GHS Hazard Information and Handling Precautions

| Hazard Class | GHS Hazard Statement | Precautionary Measures | Reference |

|---|---|---|---|

| Flammability | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools. | [3] |

| Corrosivity | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [3][5] |

| Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | P261: Avoid breathing vapors/mists. P271: Use only outdoors or in a well-ventilated area. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | |

| Respiratory Irritation | H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |

| Environmental | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. | |

Handling: Always handle this compound inside a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[3] Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like strong acids and oxidizing agents.[3]

Conclusion

This compound is a valuable chemical with a well-defined set of properties and reactivities. Its dual functionality as both an amine and an ether makes it a staple in polymer science and a highly useful building block for synthetic chemists. For professionals in drug development, its ability to serve as a scaffold for creating diverse molecular libraries is of particular importance. Proper understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in both research and industrial settings.

References

- 1. This compound | C6H15NO | CID 85579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Synthesis of 3-Propoxypropylamine from 1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for producing 3-propoxypropylamine, a versatile bifunctional molecule, commencing from the readily available starting material, 1,3-propanediol. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data in a structured format to aid in laboratory and developmental scale-up.

Executive Summary

The synthesis of this compound from 1,3-propanediol is most effectively achieved through a two-step synthetic sequence. The initial step involves the etherification of 1,3-propanediol to form the intermediate, 3-propoxy-1-propanol. This is followed by a catalytic amination of the intermediate to yield the final product, this compound. This route is advantageous due to the accessibility of the starting materials and the generally high yields achievable under optimized conditions.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of an ether linkage, followed by the introduction of a primary amine functionality.

Caption: Overall synthetic route from 1,3-Propanediol to this compound.

Step 1: Williamson Ether Synthesis of 3-Propoxy-1-propanol

The initial stage of the synthesis involves the formation of 3-propoxy-1-propanol through a Williamson ether synthesis. This reaction proceeds via the deprotonation of 1,3-propanediol to form an alkoxide, which then acts as a nucleophile, attacking a propyl halide in an SN2 reaction.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

-

1,3-Propanediol

-

Potassium hydroxide (KOH)

-

1-Bromopropane

-

Toluene (optional, for azeotropic removal of water)

-

Nitrogen or Argon gas supply

Procedure:

-

A multi-necked flask is charged with 1,3-propanediol and powdered potassium hydroxide.

-

If necessary, toluene can be added, and the mixture is heated to azeotropically remove water, resulting in the formation of the monopotassium salt of 1,3-propanediol.

-

The reaction mixture is then heated to a specified temperature under an inert atmosphere (e.g., nitrogen).

-

1-Bromopropane is added dropwise to the heated mixture.

-

The reaction is maintained at the set temperature for a specified duration to ensure complete conversion.

-

Upon completion, the reaction mixture is cooled, and the precipitated potassium bromide is removed by filtration.

-

The resulting crude 3-propoxy-1-propanol is then purified by distillation.

Quantitative Data for Etherification

The following table summarizes typical reaction parameters for the synthesis of an analogous compound, 3-methoxy-1-propanol, which can be extrapolated for the synthesis of 3-propoxy-1-propanol.

| Parameter | Value | Reference |

| Reactants | 1,3-Propanediol, Potassium Hydroxide, Methyl Chloride | [1] |

| Solvent | None (or Toluene for water removal) | [1] |

| Temperature | 100 °C | [1] |

| Pressure | Autoclave conditions | [1] |

| Reaction Time | Not specified | [1] |

| Yield of Alkoxypropanol | 82% | [1] |

| Selectivity | 93% | [1] |

Step 2: Catalytic Amination of 3-Propoxy-1-propanol

The second step involves the conversion of the hydroxyl group of 3-propoxy-1-propanol to a primary amine. This is efficiently achieved through direct catalytic amination with ammonia at elevated temperature and pressure.

Experimental Workflow

Caption: Workflow for the continuous catalytic amination of 3-propoxy-1-propanol.

Experimental Protocol

This protocol is based on the catalytic amination of the analogous 3-methoxy-1-propanol.[2]

Materials:

-

3-Propoxy-1-propanol

-

Ammonia

-

Hydrogen

-

Cu-Co/Al2O3-diatomite catalyst

Procedure:

-

3-Propoxy-1-propanol is fed into a preheater where it is mixed with ammonia and hydrogen gas.

-

The gaseous mixture is then passed through a fixed-bed reactor containing the Cu-Co/Al2O3-diatomite catalyst.

-

The reaction is conducted under elevated temperature and pressure.

-

The effluent from the reactor is cooled and condensed.

-

A gas-liquid separator is used to remove excess ammonia and hydrogen, which can be recycled.

-

The liquid phase, containing this compound, unreacted alcohol, and byproducts, is subjected to fractional distillation to isolate the pure product.

Quantitative Data for Amination

The following table provides the reaction conditions for the amination of 3-methoxy-1-propanol, which are expected to be similar for 3-propoxy-1-propanol.[2]

| Parameter | Value | Reference |

| Reactants | 3-Methoxy-1-propanol, Ammonia, Hydrogen | [2] |

| Catalyst | Cu-Co/Al2O3-diatomite | [2] |

| Temperature | 120–220 °C | [2] |

| Pressure | 0.3–1.5 MPa | [2] |

| Yield | Not explicitly stated, but described as an efficient conversion | [2] |

Conclusion

The synthesis of this compound from 1,3-propanediol via a two-step process of Williamson ether synthesis followed by catalytic amination presents a robust and scalable route. The protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to further explore and optimize this valuable transformation. Careful control of reaction parameters in both steps is crucial for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to 3-Propoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Propoxypropylamine, a versatile aliphatic amine. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Properties of this compound

This compound is an organic compound featuring both a primary amine and an ether functional group. Its structure, consisting of a propylamine moiety linked to a propyl group via an ether bond, imparts both nucleophilic and hydrophobic characteristics, making it a valuable intermediate in various chemical syntheses.

Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| IUPAC Name | 3-Propoxypropan-1-amine |

| CAS Number | 5332-73-0 |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves a two-step process: Williamson ether synthesis to form a propoxy propanol intermediate, followed by amination.

Objective: To synthesize this compound from 1,3-Propanediol and 1-Bromopropane.

Step 1: Synthesis of 3-Propoxy-1-propanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Propanediol in a suitable solvent such as tetrahydrofuran (THF).

-

Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH) portion-wise to the solution at 0°C. This will deprotonate the diol to form the alkoxide.

-

Ether Formation: Slowly add 1-bromopropane to the reaction mixture. The alkoxide will displace the bromide ion in a nucleophilic substitution reaction.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-propoxy-1-propanol.

Step 2: Amination of 3-Propoxy-1-propanol

-

Conversion to a Leaving Group: The hydroxyl group of 3-propoxy-1-propanol is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a tosylate or mesylate. Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) and a base like triethylamine or pyridine.

-

Nucleophilic Substitution with Ammonia: The resulting tosylate is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) in a sealed pressure vessel.

-

Reaction and Purification: Heat the mixture. The ammonia will displace the tosylate group to form this compound. After the reaction is complete, cool the vessel, and carefully vent any excess pressure. The product can then be isolated by extraction and purified by distillation under reduced pressure.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropylamine is an aliphatic amine with a terminal ether group, making it a versatile bifunctional molecule. Its chemical structure, featuring both a nucleophilic primary amine and a hydrophobic propyl ether moiety, imparts a unique combination of properties that are valuable in a range of chemical syntheses. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its reactivity, tailored for professionals in research and drug development.

Chemical Structure and Identification

-

IUPAC Name: 3-Propoxypropan-1-amine

-

Synonyms: 3-Propoxy-1-propylamine, 1-Amino-3-propoxypropane

-

CAS Number: 928-55-0

-

Molecular Formula: C₆H₁₅NO

-

Molecular Structure: CH₃CH₂CH₂OCH₂CH₂CH₂NH₂

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Notes |

| Molecular Weight | 117.19 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Purity dependent |

| Boiling Point | 177–180 °C at 760 mmHg | Purity dependent |

| Melting Point | < 0 °C | Remains liquid at room temperature |

| Density | 0.86 g/mL at 25 °C | Less dense than water |

| Solubility | Miscible with water and alcohols | Due to the presence of both amine and ether groups |

| pKa | ~9.6 | Moderately strong base among aliphatic amines |

| Flash Point | ~70 °C (closed cup) | Flammable liquid |

| Refractive Index | ~1.420 |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both primary amines and ethers. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a moderate base.

Basicity: With a pKa of approximately 9.6, it readily forms salts with acids.

Nucleophilicity: The primary amine group participates in a variety of nucleophilic reactions:

-

Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.

-

Acylation: Reacts with acid chlorides and anhydrides to form amides.

-

Condensation: Forms imines (Schiff bases) upon reaction with aldehydes and ketones.

-

Epoxide Opening: The amine can act as a nucleophile to open epoxide rings, forming β-hydroxyamines.

-

Michael Addition: Can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Ether Linkage Stability: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids at elevated temperatures.

Stability and Storage: this compound is stable under normal storage conditions. It should be stored in a tightly sealed container, protected from moisture and strong oxidizing agents.

Spectroscopic Characterization

| Spectrum | Key Features |

| ¹H NMR | ~0.9 ppm (triplet): -CH₃ of the propyl group~1.5 ppm (sextet): -CH₂-CH₃ of the propyl group~1.7 ppm (quintet): -O-CH₂-CH₂ -CH₂-NH₂~2.7 ppm (triplet): -CH₂-NH₂~3.4 ppm (triplet): -O-CH₂- of the propoxy group~3.5 ppm (triplet): -O-CH₂- of the propylamine moietyBroad singlet: -NH₂ (chemical shift can vary) |

| ¹³C NMR | Signals for the six distinct carbon atoms. Carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.~10 ppm: -CH₃~22 ppm: -CH₂-CH₃~30-40 ppm: -O-CH₂-CH₂ -CH₂-NH₂~40-50 ppm: -CH₂-NH₂~70-75 ppm: -O-CH₂- (both) |

| IR | ~3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine~2800-3000 cm⁻¹: C-H stretching of alkyl groups~1600 cm⁻¹: N-H bending (scissoring)~1100 cm⁻¹: C-O-C ether stretching |

| Mass Spec | Molecular Ion (M⁺): m/z = 117Fragmentation: Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines, leading to the loss of an alkyl radical. |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis and Subsequent Amination

This two-step process is a common laboratory-scale synthesis.

Step 1: Synthesis of 3-Propoxypropan-1-ol

-

Materials: 1,3-Propanediol, sodium hydride (NaH) or potassium hydroxide (KOH), 1-bromopropane, and a suitable aprotic solvent (e.g., THF, DMF).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-propanediol (1.0 eq) in the chosen solvent.

-

Cool the solution in an ice bath and add NaH (1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.

-

Slowly add 1-bromopropane (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-propoxypropan-1-ol by distillation.

-

Step 2: Conversion of 3-Propoxypropan-1-ol to this compound

-

Materials: 3-Propoxypropan-1-ol, thionyl chloride (SOCl₂) or a sulfonyl chloride (e.g., tosyl chloride), ammonia or a source of ammonia, and a suitable solvent.

-

Procedure (via conversion to an alkyl halide):

-

In a round-bottom flask, cool a solution of 3-propoxypropan-1-ol in a suitable solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add thionyl chloride (1.1 eq).

-

Allow the reaction to stir at room temperature until the conversion to 1-chloro-3-propoxypropane is complete (monitor by TLC or GC).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

In a sealed vessel, dissolve the crude 1-chloro-3-propoxypropane in an excess of concentrated aqueous or alcoholic ammonia.

-

Heat the mixture and monitor the reaction for the formation of the amine.

-

After completion, cool the reaction, and remove the excess ammonia and solvent.

-

Make the solution basic and extract the product with an organic solvent.

-

Dry the organic layer and purify the this compound by distillation.

-

Determination of Boiling Point

-

Apparatus: A small-scale distillation apparatus or a Thiele tube setup.

-

Procedure (Distillation):

-

Place a small volume of this compound in a distillation flask with a few boiling chips.

-

Assemble the distillation apparatus with a condenser and a collection flask.

-

Place a thermometer in the distillation head so that the top of the bulb is level with the side arm of the condenser.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., TMS).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign the peaks to the corresponding protons in the molecule. For the ¹³C NMR spectrum, identify the number of unique carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Analysis: Identify the characteristic absorption bands for the functional groups present, such as the N-H stretches of the primary amine and the C-O-C stretch of the ether.

Applications in Research and Drug Development

This compound and its analogs are valuable building blocks in organic synthesis due to their bifunctional nature. The primary amine allows for the introduction of this moiety into larger molecules through various coupling reactions, while the ether linkage can impart desirable physicochemical properties such as improved solubility and metabolic stability.

In drug development, alkoxypropylamine scaffolds can be found in a variety of therapeutic agents. The amine can serve as a handle for forming amides, ureas, sulfonamides, or for attachment to a core scaffold. The alkoxy group can be varied to modulate lipophilicity and other pharmacokinetic properties.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Reactivity of this compound.

An In-depth Technical Guide to 3-Propoxypropylamine (CAS: 928-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropylamine, with CAS number 928-55-0, is an aliphatic amine featuring a primary amine group and an ether linkage. This unique structure, consisting of a propylamine moiety connected to a propyl group via an ether bond, imparts both nucleophilic and hydrophobic characteristics to the molecule. Consequently, this compound serves as a versatile intermediate in various chemical syntheses and industrial applications. Its primary amine group provides a site for reactions with electrophiles, making it a valuable component in the synthesis of more complex molecules and polymers.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications, and relevant safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 928-55-0 | |

| IUPAC Name | 3-Propoxypropan-1-amine | |

| Synonyms | 3-(Propoxy)propylamine, 1-Amino-3-propoxypropane, 3-Aminopropyl propyl ether | |

| Molecular Formula | C₆H₁₅NO | |

| Molecular Weight | 117.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 177–180 °C at 760 mmHg | |

| Melting Point | < 0 °C | |

| Density | 0.86 g/mL at 25 °C | |

| Refractive Index | ~1.420 | |

| Flash Point | ~70 °C (closed cup) | |

| Solubility | Miscible with water and alcohols | |

| Vapor Pressure | Low at room temperature | |

| pKa | ~9.6 |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: the Williamson ether synthesis to form 3-propoxypropan-1-ol, followed by the conversion of the alcohol to the amine. An alternative route involves the reduction of 3-propoxypropanenitrile.

Synthesis via Williamson Ether Synthesis and Amination

This pathway begins with the reaction of 1,3-propanediol with a propyl halide (e.g., 1-bromopropane) under basic conditions to form 3-propoxypropan-1-ol. The resulting alcohol is then converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source, such as ammonia, to yield the final product.

Synthesis via Reduction of 3-Propoxypropanenitrile

An alternative synthesis route involves the reduction of 3-propoxypropanenitrile. This method is particularly effective for producing primary amines. The nitrile can be prepared from the corresponding halide and a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The following is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride, which can be adapted for the synthesis of this compound from 3-propoxypropanenitrile.[1][2][3]

Materials:

-

3-Propoxypropanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 3-propoxypropanenitrile (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the successive dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).[1]

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer twice with water (10 volumes each) and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Applications

The bifunctional nature of this compound makes it a valuable component in several industrial applications.

Epoxy Curing Agent

This compound is utilized as a curing agent for epoxy resins. The primary amine group reacts with the epoxide groups of the resin in a nucleophilic ring-opening reaction. This process forms a cross-linked polymer network, resulting in a rigid and durable thermoset material. The ether linkage in this compound can enhance the flexibility and impact strength of the cured epoxy.

Corrosion Inhibitor

Amines are known to be effective corrosion inhibitors for various metals and alloys. This compound, with its nitrogen and oxygen atoms containing lone pairs of electrons, can adsorb onto metal surfaces. This forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting the corrosion process. This application is particularly relevant in industries where metal equipment is exposed to acidic or saline conditions.

Adhesion Promoter in Bitumen

In the construction industry, this compound can be used as an adhesion promoter in bitumen (asphalt).[4][5][6][7] The amine group of the molecule enhances the adhesion between the aggregate (stone particles) and the bitumen binder. This is particularly important in the presence of water, which can weaken the bond and lead to pavement damage. The use of adhesion promoters improves the durability and lifespan of asphalt roads.[4][5][6][7]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different methylene groups and the terminal methyl group. The protons on the carbon adjacent to the amine group will appear as a triplet, as will the protons on the carbon adjacent to the ether oxygen. The protons of the amine group will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring amine and ether functional groups.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (117.19 g/mol ). Fragmentation patterns will be consistent with the structure, showing losses of alkyl and amine-containing fragments.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹) and the C-O-C stretching of the ether linkage (around 1100 cm⁻¹).

-

Safety and Handling

This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.

-

General Precautions: Avoid inhalation of vapor or mist. Use in a well-ventilated area. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

In case of exposure:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can be formed.

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of industrial applications stemming from its unique molecular structure. A thorough understanding of its chemical and physical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development. This technical guide provides a foundational understanding for professionals working with this compound.

References

An In-depth Technical Guide to the Reactivity of the Primary Amine in 3-Propoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propoxypropylamine is a primary amine featuring a flexible propoxy tail, a characteristic that imparts unique solubility and reactivity profiles. The lone pair of electrons on the nitrogen atom of the primary amine group dictates its chemical behavior, rendering it a competent nucleophile and a moderate base. This guide provides a comprehensive overview of the reactivity of the primary amine in this compound, with a focus on its fundamental chemical properties and its utility in key synthetic transformations. This document details its basicity and nucleophilicity, and explores its participation in amide bond formation, reductive amination, aza-Michael additions, and reactions with isocyanates and epoxides. Experimental protocols for these transformations are provided, along with quantitative data to inform reaction optimization. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, with the chemical structure CH₃CH₂CH₂OCH₂CH₂CH₂NH₂, is a versatile primary amine that finds application in various chemical syntheses. The presence of both a primary amine and an ether linkage within the same molecule gives it a distinct combination of properties, including good solubility in a range of organic solvents. The reactivity of the primary amine group is central to its synthetic utility and is the focus of this technical guide. This document will provide an in-depth analysis of the factors governing the reactivity of this functional group, supported by experimental data and detailed protocols.

Physicochemical and Reactivity Data

The reactivity of the primary amine in this compound is fundamentally governed by its basicity and nucleophilicity. These properties are quantified by its pKa value and nucleophilicity parameters, respectively.

Basicity

The basicity of an amine is a measure of its ability to accept a proton. The pKa of the conjugate acid of this compound is approximately 9.6, which classifies it as a moderately strong base among aliphatic amines. This basicity is a critical factor in its reactions, as it can influence catalyst selection and reaction conditions.

Nucleophilicity

Table 1: Comparative Physicochemical and Nucleophilicity Data for Selected Primary Amines

| Amine | Structure | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) in Water |

| Ammonia | NH₃ | 9.25 | 9.5[1] |

| Ethylamine | CH₃CH₂NH₂ | 10.63 | 12.9[1] |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.71 | 13.3[1] |

| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 | 12.0[1] |

| tert-Butylamine | (CH₃)₃CNH₂ | 10.68 | 10.5[1] |

| This compound | CH₃CH₂CH₂OCH₂CH₂CH₂NH₂ | ~9.6 | Not Experimentally Determined |

Note: The pKa and N values can vary depending on the solvent and experimental conditions.

Based on the trends observed in Table 1, the propoxy group in this compound is expected to have a modest electronic effect on the amine's nucleophilicity. The ether oxygen may exhibit a slight electron-withdrawing inductive effect, which could slightly decrease its basicity and nucleophilicity compared to a simple alkylamine like n-propylamine. However, the overall flexibility of the carbon chain minimizes steric hindrance around the nitrogen atom.

Key Reactions of the Primary Amine

The nucleophilic nature of the primary amine in this compound allows it to participate in a wide range of chemical transformations. This section details the experimental protocols for several key reactions.

Amide Bond Formation

The reaction of this compound with carboxylic acids or their derivatives is a fundamental method for the synthesis of amides. Direct condensation with a carboxylic acid is often inefficient and requires harsh conditions. More commonly, the carboxylic acid is activated using a coupling reagent.

Experimental Protocol: Amide Coupling using a Carbodiimide Reagent

-

Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Amine Addition: To the activated carboxylic acid solution, add this compound (1.0-1.2 equivalents). If the carboxylic acid starting material is an acid salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1-2 equivalents) may be required to liberate the free amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: General Workflow for Amide Coupling

Caption: General workflow for amide synthesis.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary amines from the reaction of a primary amine with an aldehyde or ketone. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced.

Experimental Protocol: Reductive Amination with Sodium Borohydride

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The formation of the imine can be facilitated by the addition of a dehydrating agent such as magnesium sulfate or molecular sieves.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

DOT Diagram: Reductive Amination Mechanism

Caption: Mechanism of reductive amination.

Aza-Michael Addition

The aza-Michael addition is a conjugate addition of the amine nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is a powerful tool for the formation of β-amino carbonyl compounds.

Experimental Protocol: Aza-Michael Addition to an Acrylate

-

Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ester, such as methyl acrylate (1.0 equivalent), in a protic solvent like methanol or ethanol.

-

Amine Addition: Add this compound (1.0-1.1 equivalents) to the solution. The reaction can often proceed without a catalyst, as the amine can act as its own base. For less reactive substrates, a mild base such as triethylamine may be added.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by vacuum distillation or flash column chromatography.

DOT Diagram: Aza-Michael Addition Workflow

Caption: Workflow for aza-Michael addition.

Reaction with Isocyanates

Primary amines react readily with isocyanates to form ureas. This reaction is typically fast and proceeds with high yield.

Experimental Protocol: Urea Formation

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Isocyanate Addition: Add the isocyanate (e.g., phenyl isocyanate) (1.0 equivalent) dropwise to the stirred solution of the amine at room temperature or 0 °C. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction for 1-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Reaction with Epoxides

The primary amine of this compound can act as a nucleophile to open the strained ring of an epoxide, resulting in the formation of a β-amino alcohol. This reaction is a key step in the synthesis of various polymers and pharmaceuticals.

Experimental Protocol: Epoxide Ring-Opening

-

Reaction Setup: In a round-bottom flask, combine the epoxide (e.g., propylene oxide) (1.0 equivalent) and this compound (1.0-1.2 equivalents). The reaction can often be run neat or in a protic solvent like methanol or ethanol.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). The reaction can be slow at room temperature and may require extended reaction times.

-

Reaction Monitoring: Monitor the consumption of the starting materials by TLC or GC-MS.

-

Work-up and Purification: Upon completion, remove the solvent (if any) under reduced pressure. The resulting β-amino alcohol can be purified by vacuum distillation.

Conclusion

The primary amine group of this compound is a versatile functional handle that enables its participation in a broad spectrum of organic transformations. Its moderate basicity and good nucleophilicity, coupled with the solubilizing effect of the propoxy group, make it a valuable building block in organic synthesis. This guide has provided a detailed overview of its key reactions, including amide formation, reductive amination, aza-Michael addition, and reactions with isocyanates and epoxides. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this compound in the synthesis of novel molecules. Further investigation into the specific reaction kinetics and optimization for this particular amine would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Basicity and pKa of 3-Propoxypropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 3-propoxypropylamine, a primary amine with significant applications in chemical synthesis and industrial processes. This document details the theoretical underpinnings of its basicity, presents comparative quantitative data, and outlines a detailed experimental protocol for the determination of its pKa value.

Introduction to the Basicity of this compound

This compound (C₆H₁₅NO) is an aliphatic primary amine featuring a propoxy group connected to a propylamine moiety via an ether linkage. The presence of the primary amine group (-NH₂) confers basic properties to the molecule, allowing it to act as a proton acceptor. The basicity of an amine is a critical parameter that influences its reactivity, solubility, and overall utility in various chemical transformations, including its use as a curing agent, corrosion inhibitor, and intermediate in the synthesis of pharmaceuticals and agrochemicals.

The basicity of this compound is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is a weaker acid and less likely to donate a proton. The primary amine in this compound has a pKa of approximately 9.6, classifying it as a moderately strong base among aliphatic amines.

Theoretical Framework: Factors Influencing Amine Basicity

The basicity of an alkylamine like this compound is influenced by a combination of electronic and structural factors:

-

Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair of electrons on the nitrogen more available for protonation, thereby increasing the basicity of the amine compared to ammonia.

-

Steric Effects: The size and arrangement of alkyl groups around the nitrogen atom can influence the accessibility of the lone pair to a proton. While the propoxypropyl group is larger than a simple alkyl group, the primary nature of the amine minimizes steric hindrance around the nitrogen atom.

-

Solvation Effects: In aqueous solutions, the stability of the protonated amine (the conjugate acid) through hydrogen bonding with water molecules plays a significant role. Primary ammonium ions are generally well-solvated, which stabilizes the conjugate acid and contributes to the basicity of the parent amine.

-

The Ether Linkage: The presence of the ether oxygen atom in the this compound backbone can have a subtle electronic influence. While oxygen is electronegative, its effect is attenuated by the three-carbon chain separating it from the amine group.

Quantitative Data: pKa and Basicity Comparison

To provide context for the basicity of this compound, the following table summarizes its pKa and calculated pKb and Kb values alongside those of structurally related amines. The relationship pKa + pKb = 14 (at 25°C) is used for the calculations.

| Compound Name | Structure | pKa of Conjugate Acid | pKb | Kb |

| This compound | CH₃CH₂CH₂O(CH₂)₃NH₂ | ~9.6 | ~4.4 | ~3.98 x 10⁻⁵ |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.71[1] | 3.29 | 5.13 x 10⁻⁴ |

| 3-Methoxypropylamine | CH₃O(CH₂)₃NH₂ | 9.73 (Predicted)[2][3] | 4.27 | 5.37 x 10⁻⁵ |

| 3-Ethoxypropylamine | CH₃CH₂O(CH₂)₃NH₂ | 9.79 (Predicted)[4] | 4.21 | 6.17 x 10⁻⁵ |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[5] The following protocol provides a step-by-step guide for the determination of the pKa of this compound.

4.1. Materials and Equipment

-

This compound (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of the Amine Solution: Accurately weigh approximately 1 mmol of this compound and dissolve it in a 100 mL beaker containing 50 mL of deionized water and a stir bar. Add a sufficient amount of 0.1 M KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Initial pH Adjustment: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin stirring at a moderate speed. To ensure the amine is fully protonated at the start of the titration, add a slight excess of the standardized 0.1 M HCl solution to bring the initial pH to approximately 2.

-

Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.

-

The pKa is equal to the pH at the half-equivalence point.

-

4.3. Workflow Diagram

Caption: Experimental workflow for pKa determination.

Signaling Pathways and Logical Relationships

The basicity of this compound is a consequence of its molecular structure. The following diagram illustrates the relationship between the structural features of the molecule and its resulting basicity and pKa.

Caption: Factors influencing the basicity of this compound.

Conclusion

This technical guide has provided a detailed examination of the basicity and pKa of this compound. Its moderate basicity, with a pKa of approximately 9.6, is a result of the interplay between the electron-donating nature of the alkyl group, the minimal steric hindrance around the primary amine, and the stabilizing solvation of its conjugate acid. The provided experimental protocol for pKa determination via potentiometric titration offers a reliable method for verifying this important physicochemical property, which is essential for its effective application in research and industrial settings.

References

Spectroscopic Profile of 3-Propoxypropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Propoxypropylamine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is intended to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Below are the predicted ¹H and ¹³C NMR spectral data based on the analysis of its functional groups and comparison with similar alkyl amines and ethers.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the propoxy and propylamine chains. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃) | ~ 0.9 | Triplet | 3H | ~ 7.4 |

| H-b (-CH₂-) | ~ 1.6 | Sextet | 2H | ~ 7.4, 6.7 |

| H-c (-O-CH₂-) | ~ 3.4 | Triplet | 2H | ~ 6.7 |

| H-d (-CH₂-) | ~ 1.8 | Quintet | 2H | ~ 6.5 |

| H-e (-CH₂-N) | ~ 2.8 | Triplet | 2H | ~ 6.5 |

| H-f (NH₂) | ~ 1.1 (broad) | Singlet | 2H | - |

Structure for ¹H NMR Assignments:

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons closer to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~ 11 |

| C-2 (-CH₂-) | ~ 23 |

| C-3 (-O-CH₂-) | ~ 73 |

| C-4 (-CH₂-) | ~ 30 |

| C-5 (-CH₂-N) | ~ 70 |

| C-6 (C-NH₂) | ~ 40 |

Structure for ¹³C NMR Assignments:

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine and ether functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3380-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 2960-2850 | C-H Stretch | Alkyl |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine |

| 1470-1450 | C-H Bend | Alkyl |

| 1120-1085 | C-O Stretch | Ether |

Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for this compound are not widely published, the following are general methodologies typically employed for liquid amine samples.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The use of CDCl₃ is common for similar amines.[1]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference peak at 0 ppm.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrometer is tuned to the proton frequency. The acquisition parameters (e.g., number of scans, relaxation delay) are optimized to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

IR Spectroscopy Protocol

Sample Preparation:

-

For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. This is a common technique for liquid amines.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a liquid sample like this compound.

Caption: Spectroscopic Analysis Workflow.

References

Solubility of 3-Propoxypropylamine in Organic Solvents: A Technical Guide

Introduction

3-Propoxypropylamine (C₆H₁₅NO) is a primary amine with a linear C6 backbone containing an ether linkage. Its molecular structure, featuring both a polar amine group capable of hydrogen bonding and a nonpolar propyl ether group, imparts a versatile solubility profile. This technical guide provides an in-depth overview of the solubility characteristics of this compound in various organic solvents, intended for researchers, scientists, and professionals in drug development. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and reaction engineering.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [2] |

| Boiling Point | 78-79 °C @ 85 mm Hg | [2] |

| Density | 0.845 g/mL at 25 °C | [2] |

| Melting Point | -65 °C | [2] |

| Flash Point | 42 °C | [2] |

| Water Solubility | Miscible | [2] |

Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents.[3][4] The presence of the polar amine head and the ether linkage allows for interactions with polar solvents, while the alkyl chain contributes to its solubility in nonpolar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Methanol | Miscible | Hydrogen bonding with the amine group. |

| Ethanol | Miscible | Hydrogen bonding with the amine group. | |

| Isopropanol | Miscible | Hydrogen bonding with the amine group. | |

| Polar Aprotic | Acetone | Soluble | Dipole-dipole interactions. |

| Acetonitrile | Soluble | Dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Soluble | Dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Dipole-dipole interactions. | |

| Nonpolar | Toluene | Soluble | Van der Waals forces with the alkyl chain. |

| Hexane | Soluble | Van der Waals forces with the alkyl chain. | |

| Diethyl Ether | Soluble | Similar ether linkage and overall low polarity.[3] | |

| Chloroform | Soluble | Can act as a hydrogen bond donor to the amine. |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including the polarity of the solvent, temperature, and the presence of other solutes. The interplay of these factors determines the extent to which it will dissolve in a given solvent.

Caption: Logical relationship of factors influencing solubility.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal equilibrium method, a common technique for accurately determining the solubility of a liquid in an organic solvent.[5]

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Calibrated thermometer

-

Centrifuge

-

Gas chromatograph (GC) with a suitable column (e.g., DB-5) and a Flame Ionization Detector (FID), or titration apparatus

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Sealed vials

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for GC analysis. If using titration, a standardized titrant (e.g., hydrochloric acid) is required.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The presence of a distinct layer of undissolved amine ensures that a saturated solution is formed.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved this compound to settle.

-

For a more complete separation, centrifuge the vials at a constant temperature.

-

-

Sample Analysis (Gas Chromatography):

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC and record the peak area.

-

Determine the concentration of this compound in the diluted sample using the previously generated calibration curve.

-

-

Sample Analysis (Titration):

-

Carefully withdraw a known volume of the clear supernatant and transfer it to a flask.

-

Add a suitable indicator and titrate with a standardized acid solution until the endpoint is reached.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.

-

-

Data Reporting:

-

Repeat the experiment at least three times to ensure reproducibility.

-

Report the average solubility value along with the standard deviation and the experimental temperature.

-

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, its molecular structure suggests broad solubility in a variety of organic media. The provided qualitative assessment and detailed experimental protocol offer a strong foundation for researchers and drug development professionals to determine its solubility for specific applications. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Thermogravimetric Analysis of 3-Propoxypropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Propoxypropylamine

This compound is an organic compound featuring a primary amine and an ether linkage. Its chemical structure (CH₃CH₂CH₂OCH₂CH₂CH₂NH₂) imparts properties that make it useful in various industrial applications, including as a curing agent for epoxy resins and in the synthesis of other organic molecules. Understanding its thermal stability is crucial for determining its processing parameters, storage conditions, and potential applications in environments with elevated temperatures. Thermogravimetric analysis is a key technique for evaluating this thermal stability.

Chemical and Physical Properties of this compound and Related Compounds:

| Property | This compound (or isomer) | Reference |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | |

| Boiling Point | 78-79 °C @ 85 mm Hg (Isopropoxypropylamine) | [2] |

| Density | 0.845 g/mL at 25 °C (Isopropoxypropylamine) | [2] |

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This mass change provides valuable information about the sample's thermal stability, composition, and decomposition kinetics. Key information obtained from a TGA curve includes:

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Decomposition Profile: The temperature ranges and rates of mass loss, which can indicate single or multi-step decomposition processes.

-

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of non-volatile byproducts or char.

Experimental Protocol for TGA of this compound

The following provides a detailed, generalized protocol for conducting a thermogravimetric analysis of a liquid sample such as this compound.

3.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.

-

Sample Pans: Inert sample pans, typically made of alumina or platinum.

-

Microbalance: A precision microbalance for accurate sample weighing.

-

Gases: High-purity nitrogen (for inert atmosphere) and/or dry air (for oxidative atmosphere).

-

Sample: this compound of known purity.

3.2. Sample Preparation

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Place a clean, empty sample pan onto the TGA's microbalance and tare the balance.

-

Carefully dispense a small amount of this compound (typically 5-10 mg) into the sample pan. Due to its volatility, it is crucial to perform this step quickly and proceed immediately to the analysis to minimize evaporative losses.

-

Record the initial sample mass accurately.

3.3. TGA Instrument Parameters

The following are typical starting parameters for a TGA run of an organic amine. These may need to be optimized based on the specific instrument and experimental objectives.

| Parameter | Value | Rationale |

| Temperature Range | 25 °C to 600 °C | To observe the complete decomposition profile from ambient temperature. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |

| Atmosphere | Nitrogen | To study the thermal decomposition in an inert environment, preventing oxidation. |

| Flow Rate | 50 mL/min | To ensure a consistent and inert atmosphere around the sample. |

3.4. Experimental Procedure

-

Load the prepared sample pan into the TGA furnace.

-

Purge the furnace with the selected gas (nitrogen) for a sufficient time (e.g., 15-30 minutes) to ensure an inert atmosphere.

-

Start the TGA method with the defined temperature program.

-

Monitor the mass change as a function of temperature.

-

Once the run is complete, cool the furnace back to ambient temperature.

-

Remove the sample pan and analyze the resulting data.

Expected Thermal Decomposition of this compound

The thermal decomposition of aliphatic amines can proceed through various pathways.[3][4] For this compound, decomposition in an inert atmosphere is expected to involve the cleavage of C-N, C-O, and C-C bonds. Potential decomposition products could include ammonia, propene, and other smaller hydrocarbons.[5][6] The presence of the ether linkage might influence the decomposition mechanism compared to a simple alkylamine.

Illustrative Data Presentation

The following table summarizes hypothetical TGA data for this compound, which is representative of what might be expected for a compound with its structure.

Table 1: Illustrative TGA Data for this compound

| Parameter | Value (Nitrogen Atmosphere) |

| Onset Decomposition Temperature (T_onset) | ~ 150 - 170 °C |

| Peak Decomposition Temperature (T_peak) | ~ 180 - 200 °C |

| Mass Loss in First Stage | ~ 95 - 99 % |

| Final Residue at 600 °C | < 1 % |